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Compound of Interest

Compound Name: 11-Deoxymogroside V

Cat. No.: B2669200

A Technical Guide on the Safety Evaluation of Monk Fruit Extract Glycosides

Disclaimer: No toxicological studies have been identified for 11-Deoxymogroside V
specifically. This document summarizes the available toxicological data for the broader class of
mogrosides, the primary sweetening compounds found in Monk Fruit (Siraitia grosvenorii)
extract, of which Mogroside V is a major component. The data presented here is intended to
provide a comprehensive overview for researchers, scientists, and drug development
professionals on the safety profile of mogrosides as a class.

Executive Summary

Mogrosides, the triterpene glycosides extracted from the fruit of Siraitia grosvenorii, are widely
used as high-intensity natural sweeteners. Extensive toxicological testing on various
mogroside-containing extracts has been conducted to support their safe use in food and
beverage products. The U.S. Food and Drug Administration (FDA) has granted Generally
Recognized as Safe (GRAS) status to Monk Fruit extracts.[1][2] Animal studies consistently
demonstrate a lack of acute toxicity, with very high median lethal doses (LD50). Subchronic
toxicity studies in rodents and dogs have established high No-Observed-Adverse-Effect Levels
(NOAELSs). Furthermore, a battery of genotoxicity and cytotoxicity tests have shown no
evidence of mutagenic or clastogenic activity. Metabolism studies indicate that mogrosides are
primarily metabolized by the intestinal microbiota before absorption.

Acute, Subchronic, and Chronic Toxicity
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A range of studies in animal models have been conducted to evaluate the potential toxicity of
mogrosides following single and repeated dosing.

Acute Toxicity

Animal studies have demonstrated that mogrosides have a very low order of acute toxicity.[3]
Oral administration of high doses of S. grosvenorii mogrosides did not result in any toxic side
effects.[3] The median lethal dose (LD50) for mogrosides is considered to be greater than 15
g/kg body weight, classifying them as nontoxic.[3] In fact, the acute toxicity of mogrosides is
lower than that of common substances like table salt (LD50 of 3 g/kg) and citric acid (LD50 of
6.73 g/kg) when administered orally to rats.

Subchronic Toxicity

Longer-term studies have further supported the safety of mogroside consumption. In a 28-day
dietary toxicity study in rats, a powdered concentrate of Luo Han Guo fruit (PureLo) was well-
tolerated at concentrations up to 100,000 ppm in the diet. Similarly, a 13-week repeated dose
toxicity study in rats fed a diet containing up to 5% S. grosvenorii extract found no significant
adverse effects. While some studies have noted minor changes, such as increases in relative
adrenal or kidney weight at very high doses, these were not accompanied by any
histopathological findings and were not considered adverse.

Table 1. Summary of Key Toxicity Studies
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Toxicity

Genotoxicity and Mutagenicity

A comprehensive evaluation of the genotoxic potential of Monk Fruit extract has been

conducted using both bacterial and mammalian cell systems.

Table 2: Summary of Genotoxicity Studies
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The collective evidence from these studies indicates that mogroside-rich extracts from S.
grosvenorii are not mutagenic or genotoxic.

Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of mogrosides is
crucial for a complete toxicological assessment.

Metabolic Pathway of Mogrosides

Upon oral ingestion, mogrosides undergo minimal systemic absorption in their intact form. They
are primarily hydrolyzed by digestive enzymes and intestinal flora into their aglycone, mogrol,
and its mono- and diglucosides. In vitro studies using human intestinal fecal homogenates
have shown that various mogrosides share a common metabolic fate, being metabolized to
mogrol within 24 hours.

Further metabolism can occur in the liver, with studies in rats identifying numerous metabolites
resulting from reactions such as deglycosylation, hydroxylation, dehydrogenation,
iIsomerization, glucosylation, and methylation. Mogroside V is mainly excreted in the urine,
while its metabolites are primarily found in the feces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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